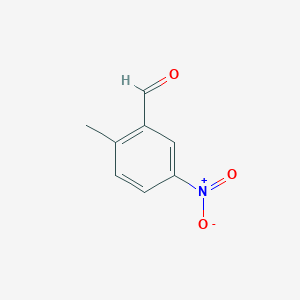

2-Methyl-5-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFWTLNLOSUFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505823 | |

| Record name | 2-Methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16634-91-6 | |

| Record name | 2-Methyl-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzaldehyde

This document provides a comprehensive technical overview of the synthetic pathway for 2-methyl-5-nitrobenzaldehyde (C₈H₇NO₃), a key chemical intermediate. With its distinct arrangement of functional groups, this compound serves as a valuable building block in the synthesis of more complex molecules, notably in the pharmaceutical sector for drugs such as dobutamine. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and industrially relevant pathway to this compound is the electrophilic nitration of 2-methylbenzaldehyde (commonly known as o-tolualdehyde). This reaction leverages the principles of electrophilic aromatic substitution (EAS), where a powerful electrophile, the nitronium ion (NO₂⁺), is introduced to the aromatic ring.

Mechanistic Rationale and Directing Effects

The success of this synthesis hinges on understanding the electronic effects of the substituents already present on the benzene ring of the starting material, o-tolualdehyde.

-

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The positions ortho and para to the aldehyde are particularly electron-deficient, thus directing incoming electrophiles to the meta positions (C3 and C5).

-

Methyl Group (-CH₃): This group is activating and an ortho, para-director. It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack.

The regiochemical outcome of the nitration is a result of the interplay between these two competing directing effects. The incoming nitro group is directed meta to the deactivating aldehyde group (to position 5) and para to the activating methyl group (also position 5). This confluence of directing effects makes the C5 position the most favorable site for substitution, leading to this compound as the major product.

Generation of the Electrophile

The nitronium ion (NO₂⁺) is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Caption: Generation of the nitronium ion electrophile.

Experimental Protocol: Nitration of o-Tolualdehyde

This protocol is a representative procedure adapted from established methods for the nitration of benzaldehyde derivatives[1][2]. Extreme caution must be exercised throughout this procedure due to the use of highly corrosive acids and the exothermic nature of the reaction.

Materials and Reagents

| Compound | Formula | Molar Mass ( g/mol ) |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 |

| Deionized Water | H₂O | 18.02 |

| Ice | - | - |

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C.

-

Slowly add concentrated nitric acid dropwise to the stirred sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This "mixed acid" is the nitrating agent.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2-methylbenzaldehyde to the dropping funnel. Add the o-tolualdehyde dropwise to the vigorously stirred mixed acid over 30-60 minutes. The reaction is highly exothermic; it is critical to control the rate of addition to ensure the internal temperature does not exceed 10 °C.

-

Reaction Period: After the addition is complete, allow the mixture to stir at a low temperature (0-10 °C) for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid, then with a cold, dilute sodium bicarbonate solution until the washings are neutral, and finally with cold water again.

-

Drying: Press the crude product as dry as possible on the filter. Further drying can be accomplished in a desiccator.

-

Purification: The crude this compound can be purified by recrystallization. A mixed solvent system, such as toluene-petroleum ether or ethanol-water, is often effective for compounds of this nature[3]. Column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase can also be employed for achieving high purity[3].

Caption: Experimental workflow for the synthesis.

Data Summary and Characterization

Key Reaction and Product Data

| Parameter | Value | Source/Comment |

| Starting Material | 2-Methylbenzaldehyde (o-Tolualdehyde) | Commercially available[4][5] |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | Standard nitrating conditions[1] |

| Reaction Temperature | 0 - 10 °C | Crucial for selectivity and safety[2] |

| Product Information | ||

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₈H₇NO₃ | [6][7] |

| Molecular Weight | 165.15 g/mol | [6] |

| Melting Point | ~55 °C | |

| Appearance | Yellow solid | [8] |

Structural Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern. The proton NMR would show characteristic peaks for the aldehyde proton (~10 ppm), the aromatic protons, and the methyl group protons (~2.5 ppm).

-

Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

~1700 cm⁻¹ (C=O stretch of the aldehyde)

-

~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)

-

~2800-2900 cm⁻¹ (C-H stretches of the aldehyde and methyl groups)

-

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Critical Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a runaway reaction, resulting in the production of large volumes of toxic nitrogen oxide gases and a risk of explosion. A reliable cooling bath and slow, controlled addition of reagents are mandatory.

-

Product Hazards: this compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation[6]. One source notes the compound may be pyrophoric, meaning it could ignite spontaneously in air, though this is an unusual property for this class of compound and should be treated with caution. Standard handling procedures for chemical irritants should be followed.

References

- Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- Biosynth. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- Royal Society of Chemistry. (n.d.). This compound. Journal of the Chemical Society C: Organic.

- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.

- Simonsen, J. L. (1918). The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Journal of the Chemical Society, Transactions, 113, 776-781.

- AIDIC. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 36, 181-186.

- PubChem. (n.d.). This compound.

- Appchem. (n.d.). This compound.

- PubChem. (n.d.). 2-Methylbenzaldehyde.

- NIST. (n.d.). Benzaldehyde, 2-methyl-. NIST Chemistry WebBook.

- ECHEMI. (n.d.). Ortho-nitration of benzaldehyde.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. aidic.it [aidic.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 2-methyl- [webbook.nist.gov]

- 6. This compound | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. appchemical.com [appchemical.com]

- 8. echemi.com [echemi.com]

Authored by: [Your Name/Gemini], Senior Application Scientist

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and safety considerations for this compound (CAS No: 16634-91-6). As a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its properties is essential for researchers, chemists, and drug development professionals. This document synthesizes available data to offer field-proven insights and practical guidance for the handling and application of this compound.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde characterized by a methyl group at the 2-position and a nitro group at the 5-position of the benzaldehyde core. These substitutions significantly influence the molecule's reactivity and physical properties.

-

IUPAC Name: this compound[1]

-

CAS Number: 16634-91-6[1]

-

Molecular Formula: C₈H₇NO₃[1]

-

Synonyms: this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 50-60 °C | |

| 53.0 to 57.0 °C | ||

| 55 °C | ||

| Boiling Point | 296.4 °C at 760 mmHg | |

| 114 °C at 0.2 mmHg | ||

| Purity | >98.0% (GC) | |

| SMILES | CC1=C(C=C(C=C1)[O-])C=O | [1][2] |

| InChI Key | JLFWTLNLOSUFMU-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full, detailed spectrum analysis is not provided in the search results, the presence of key functional groups allows for the prediction of characteristic signals. A ¹H NMR spectrum is available for this compound, which would confirm the presence of the aldehyde proton, aromatic protons, and the methyl protons in their expected regions.[3] For a related compound, 2-methylbenzaldehyde, the aldehyde proton appears around 10.1 ppm, aromatic protons between 7.3-7.8 ppm, and the methyl protons around 2.6 ppm. The nitro group in this compound would be expected to shift the aromatic protons downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Based on analogous compounds, the following peaks can be anticipated:

-

C-H stretch (aromatic): ~3100-3000 cm⁻¹

-

C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹

-

C=O stretch (aldehyde): A strong band around 1700 cm⁻¹

-

N=O stretch (nitro): Two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric)

-

C-N stretch (nitroaromatic): ~850 cm⁻¹

Synthesis, Reactivity, and Applications

Synthesis

A common synthetic route to nitrobenzaldehydes involves the nitration of the corresponding methylbenzaldehyde. For this compound, a plausible synthesis would start from 2-methylbenzaldehyde, followed by nitration using a mixture of nitric and sulfuric acid. The directing effects of the methyl and aldehyde groups would favor the formation of the 5-nitro isomer.

Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.

-

The aldehyde group can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other heterocyclic systems.

-

The nitro group can be reduced to an amine, which opens up a wide range of further functionalization possibilities, including diazotization and coupling reactions.

A notable application of this compound is in the synthesis of the cardiovascular drug dobutamine .[4] It also reacts with dopamine to form a ketone.[4] The molecule's nucleophilic hydroxy group can attack electrophiles, making it a useful active site for synthetic reactions.[4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store at 4°C under nitrogen. It is recommended to store in a cool, dark place (<15°C) under an inert gas as it can be air-sensitive.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol outlines the steps for acquiring an Infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

Caption: Workflow for ATR-FTIR analysis of this compound.

References

- This compound | C8H7NO3 | CID 12654145 - PubChem. [Link]

- Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

- Synthesis of 2-nitrobenzaldehyde - PrepChem.com. [Link]

- 2-hydroxy-3-methyl-5-nitrobenzaldehyde | CAS#:68007-03-4 | Chemsrc. [Link]

- 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem. [Link]

- GHS 11 (Rev.11) SDS Word 下载CAS: 6329-54-0 Name: - XiXisys. [Link]

- This compound (C8H7NO3) - PubChemLite. [Link]

- Benzaldehyde, 2-hydroxy-5-nitro- - the NIST WebBook. [Link]

- 2-Ethyl-5-nitrobenzaldehyde | C9H9NO3 | CID 131604809 - PubChem. [Link]

- 2-Methyl-5-nitrophenol - the NIST WebBook. [Link]

Sources

2-Methyl-5-nitrobenzaldehyde CAS number and structure

An In-depth Technical Guide to 2-Methyl-5-nitrobenzaldehyde for Advanced Research and Development

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring an aldehyde, a nitro group, and a methyl group on a benzene ring, provides a versatile platform for constructing more complex molecules. For researchers and professionals in drug development and fine chemical synthesis, this compound is not merely a reagent but a strategic building block. The presence of electronically distinct functional groups—the electron-withdrawing aldehyde and nitro moieties and the electron-donating methyl group—creates a nuanced reactivity profile, enabling a wide array of chemical transformations. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed to empower scientists in their research endeavors.

Part 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. This section consolidates the essential identification and characterization data for this compound.

Chemical Identifiers and Molecular Structure

The structure is defined by a benzaldehyde core with a methyl group at position 2 and a nitro group at position 5.

Structural Representations:

Physicochemical Data

The quantitative properties of a compound dictate its handling, reaction conditions, and purification methods. The data below has been consolidated from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 165.15 g/mol | [3] |

| Appearance | White to light yellow/orange crystalline powder | |

| Melting Point | 50-60 °C | [1] |

| Boiling Point | 296.4 °C at 760 mmHg | [1] |

| Purity | Typically >98.0% (GC) | |

| Storage Conditions | 2°C to 8°C, under an inert nitrogen atmosphere | [1] |

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through synthesis and the versatile reactivity of its functional groups.

Synthetic Approach: Nitration of 2-Methylbenzaldehyde

While specific literature detailing the synthesis of this compound is sparse[4], a logical and widely practiced approach involves the electrophilic nitration of 2-methylbenzaldehyde. The choice of this precursor is strategic; the existing methyl and aldehyde groups direct the incoming nitro group. The methyl group is an ortho-, para-director, while the aldehyde is a meta-director. The position of the resulting nitro group at C5 is a sterically and electronically favored outcome.

A generalized protocol, adapted from standard nitration procedures for benzaldehydes, is described below.[5]

Caption: Generalized workflow for the synthesis of this compound.

Core Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in its capacity for selective transformations at its three key reactive sites: the aldehyde, the nitro group, and the aromatic ring.

-

Aldehyde Group Reactivity : The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack. Its most significant reaction in medicinal chemistry is the condensation with primary amines to form Schiff bases (imines).[6][7] Schiff bases are a class of compounds renowned for their broad spectrum of biological activities and are common scaffolds in drug design.[7]

-

Nitro Group Transformation : The nitro group is a versatile functional handle. Its most common and impactful transformation is its reduction to an amino group (-NH₂). This is a critical step, as the resulting 5-amino-2-methylbenzaldehyde opens the door to a vast array of subsequent reactions, including the formation of amides, sulfonamides, and, crucially, the construction of nitrogen-containing heterocyclic rings—a privileged structure type in pharmaceuticals.[6]

Caption: Key reaction pathways originating from this compound.

Part 3: Analytical and Spectroscopic Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical intermediate. For a molecule like this compound, a combination of spectroscopic techniques is employed for unequivocal structural validation.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Confirms proton environment and molecular skeleton. | Signals expected for aldehyde proton (~10 ppm), aromatic protons (in the 7-8.5 ppm region), and methyl protons (~2.5 ppm). |

| ¹³C NMR | Confirms carbon backbone. | Signals expected for carbonyl carbon (~190 ppm), aromatic carbons (~120-150 ppm), and methyl carbon (~20 ppm). |

| IR Spectroscopy | Identifies key functional groups. | Strong C=O stretch (~1700 cm⁻¹), characteristic N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹), and C-H stretches.[8] |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight (165.15 g/mol ). |

Experimental Protocol: IR Spectrum Acquisition via ATR

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a rapid and reliable technique for obtaining the infrared spectrum of a solid sample.[8]

Rationale : This method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine quality control checks in a research setting.

Methodology :

-

Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their diagnostic checks.

-

Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum to subtract atmospheric interferences (CO₂, H₂O).

-

Sample Application : Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure : Lower the ATR press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.

-

Spectrum Acquisition : Acquire the sample spectrum, typically scanning over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm⁻¹), should be analyzed for the presence of characteristic absorption bands as listed in the table above.

Part 4: Applications in Research and Drug Development

This compound is primarily valued as a versatile building block for synthesizing high-value molecules.

-

Pharmaceutical Intermediates : Its most significant application is in the synthesis of pharmaceutical agents and drug candidates. The ability to generate Schiff bases and subsequently reduce the nitro group to an amine allows for the construction of complex molecular frameworks.[6][7] One specific, albeit less detailed, application mentioned in the literature is its use in the synthesis of dobutamine, a sympathomimetic amine used in treating cardiogenic shock and severe heart failure.

-

Precursor to Heterocycles : The amino derivative obtained from the reduction of the nitro group is a key precursor for synthesizing a variety of heterocyclic compounds, such as quinolines, benzodiazepines, and other structures that form the core of many modern drugs.

-

Fine Chemicals and Dyes : Like other nitroaromatic compounds, it can serve as a precursor in the synthesis of dyes and pigments, where the nitro and aldehyde groups can be manipulated to create conjugated systems responsible for color.

Caption: From intermediate to drug candidate: a conceptual workflow.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

GHS Hazard Information

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

| Category | Information | Source(s) |

| Pictogram | [1] | |

| Signal Word | Warning | [1][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

Safe Handling and Personal Protective Equipment (PPE)

Rationale : The following measures are mandated by the compound's hazard profile to prevent accidental exposure and ensure operator safety.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Hygiene Practices : Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal

-

Storage : Keep the container tightly closed and store in a cool (2-8 °C), dry, and well-ventilated place.[9] Store under an inert atmosphere (nitrogen) to prevent degradation.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a chemical intermediate of significant strategic importance. Its value is derived not from its direct application but from its potential as a precursor to a multitude of high-value compounds, particularly within the pharmaceutical industry. The interplay of its aldehyde, nitro, and methyl functional groups provides a rich platform for synthetic innovation. By understanding its physicochemical properties, reactivity, and safe handling protocols, researchers can effectively harness the synthetic power of this versatile building block to advance their projects in drug discovery, materials science, and fine chemical synthesis.

References

- This compound | 16634-91-6 | C8H7NO3. Appchem. [Link]

- This compound | C8H7NO3 | CID 12654145. PubChem. [Link]

- Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]

- This compound. Journal of the Chemical Society C: Organic. [Link]

- m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- Synthesis of m-nitrobenzaldehyde derivative.

- Benzaldehydes: from nitro to hydroxy in one step! Hive Chemistry Discourse. [Link]

Sources

- 1. This compound | 16634-91-6 [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse [chemistry.mdma.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

Electron-withdrawing effects in 2-Methyl-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-Methyl-5-nitrobenzaldehyde

Executive Summary

This compound is a substituted aromatic compound where the interplay of powerful electron-withdrawing groups and a modest electron-donating group creates a unique electronic landscape. This guide provides a comprehensive analysis of the intramolecular electronic effects governing the molecule's properties and reactivity. We will dissect the contributions of the nitro, aldehyde, and methyl substituents through the lens of inductive and resonance effects. This theoretical framework is then substantiated with detailed protocols for experimental characterization using NMR and UV-Vis spectroscopy, alongside modern computational methods like Density Functional Theory (DFT). The resulting insights into the molecule's electron-deficient aromatic ring and highly electrophilic carbonyl center are crucial for its application in organic synthesis and as an intermediate in drug development.

Foundational Principles of Electronic Effects in Aromatic Systems

The reactivity and physical properties of a substituted benzene derivative are not merely the sum of its parts; they are dictated by the cumulative electronic influence of its substituents. These influences are broadly categorized into two primary mechanisms: inductive and resonance effects.

1.1. Inductive and Resonance Effects The inductive effect (-I or +I) is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms, with the effect propagating and weakening along the chain.[1] Electronegative groups like nitro (-NO2) and the oxygen in the aldehyde (-CHO) exert a strong electron-withdrawing inductive effect (-I).[1] Conversely, alkyl groups like methyl (-CH3) are electron-releasing through a positive inductive effect (+I).[2]

The resonance effect (-M or +M) , also known as the mesomeric effect, involves the delocalization of pi (π) electrons across a conjugated system.[1] Substituents with double bonds to electronegative atoms, such as nitro and carbonyl groups, can withdraw π-electron density from the aromatic ring, an effect termed -M.[1][3] This delocalization creates partial positive charges on the ring, particularly at the ortho and para positions relative to the substituent.

1.2. Quantifying Electronic Influence: The Hammett Equation To move from a qualitative to a quantitative understanding, the Hammett equation provides a powerful tool.[4] It relates the reaction rates and equilibrium constants of substituted aromatic compounds to a standard reaction (the dissociation of benzoic acid).[5] The equation, log(k/k₀) = ρσ, uses a substituent constant (σ) to quantify the electronic effect of a substituent and a reaction constant (ρ) to measure the reaction's sensitivity to these effects.[4]

-

Positive σ values indicate an electron-withdrawing group (EWG) that stabilizes a negative charge.

-

Negative σ values denote an electron-donating group (EDG).

The nitro and aldehyde groups possess significantly positive Hammett constants, confirming their strong electron-withdrawing nature.[4][6]

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -NO₂ | +0.71 | +0.78 |

| -CHO | +0.35 | +0.42 |

| -CH₃ | -0.07 | -0.17 |

| Data sourced from established chemical literature.[5][6] |

Molecular Profile of this compound

The electronic character of this compound is a direct consequence of the combined and competing effects of its three substituents.

2.1. Structural Overview and Electronic Contributions The molecule features a benzene ring substituted with an aldehyde group (at C1), a methyl group (at C2), and a nitro group (at C5).

Caption: Structure and dominant electronic effects.

2.2. The Net Effect: An Electron-Deficient System The primary electronic drivers in this molecule are the nitro and aldehyde groups. Both exert strong -I and -M effects, pulling electron density from the aromatic ring.[1][3][7] The methyl group's +I effect provides a minor counteractive electron donation but is overwhelmingly overshadowed. The result is a significantly electron-poor (electrophilic) aromatic ring and a highly electrophilic carbonyl carbon.

The resonance delocalization illustrates this withdrawal vividly. The positive charge is delocalized onto the ring carbons ortho and para to the withdrawing groups.

Caption: Resonance delocalization by the nitro group.

Experimental Characterization Protocols

Validating the theoretical electronic effects requires robust experimental analysis. The following protocols provide a framework for the spectroscopic and chromatographic characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone for confirming molecular structure and probing the electronic environment of nuclei.[8] The potent electron-withdrawing effects in the molecule will cause a significant downfield shift (deshielding) of the aromatic proton and carbon signals compared to unsubstituted toluene.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Expected Observations: The aromatic protons will appear as distinct multiplets significantly downfield (predicted >7.5 ppm) due to deshielding. The aldehyde proton will be a highly deshielded singlet (predicted >10 ppm). The methyl protons will be a singlet further upfield (predicted ~2.5 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A greater number of scans is required due to the lower natural abundance of ¹³C.

-

Expected Observations: The carbonyl carbon will be the most downfield signal (predicted >185 ppm). The aromatic carbons, especially those bearing the nitro and aldehyde groups and those ortho/para to them, will be shifted downfield.

-

-

Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the internal TMS standard.

3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy The presence of the nitro and benzaldehyde functionalities, which are strong chromophores, makes UV-Vis spectroscopy an effective tool for both qualitative and quantitative analysis.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this stock, prepare a dilute solution (typically 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

-

Data Acquisition: Scan the sample solution over a wavelength range of approximately 200-500 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). These correspond to the π → π* and n → π* electronic transitions within the conjugated system, which are influenced by the substituents. This λ_max can be used for quantitative analysis via the Beer-Lambert law.

Computational Chemistry Approaches

Modern computational methods provide unparalleled insight into the electronic structure of molecules, complementing experimental data.

4.1. Density Functional Theory (DFT) DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[9] It can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential maps, which visually represent the electronic effects.

4.2. Workflow for Computational Analysis The process involves a series of defined steps to ensure accurate and meaningful results.

Caption: A typical workflow for DFT analysis.

4.3. Interpreting Computational Results

-

Electrostatic Potential (ESP) Map: This will visually confirm the theoretical predictions. Regions of intense red indicate high electron density (e.g., on the nitro and carbonyl oxygens), while intense blue indicates low electron density or positive potential (e.g., around the aldehyde proton and the aromatic ring protons).

-

Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. For this molecule, the LUMO is expected to be localized primarily over the nitro-aryl system, indicating its susceptibility to nucleophilic attack or reduction.

Reactivity and Implications

The pronounced electron-withdrawing character of this compound dictates its chemical reactivity, making it a valuable, albeit sometimes challenging, synthetic intermediate.

5.1. Electrophilicity and Nucleophilic Reactions

-

Carbonyl Reactivity: The aldehyde's carbonyl carbon is a "hard" electrophile, made even more electron-deficient by the attached electron-poor ring.[10][11] This enhances its reactivity towards hard nucleophiles in reactions like additions, condensations, and formations of imines or oximes.

-

Aromatic Ring Reactivity: The electron-deficient ring is highly deactivated towards electrophilic aromatic substitution (EAS), such as further nitration or Friedel-Crafts reactions.[7][12][13] Conversely, the presence of the strong nitro EWG activates the ring towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an ortho or para position to it.[7][14]

5.2. Role in Synthesis and Drug Development The dual reactivity of the aldehyde group and the activated aromatic ring makes this compound a versatile building block. The nitro group can be readily reduced to an amine, opening pathways to a vast array of other functional groups and heterocyclic systems. Its use as a precursor in the synthesis of pharmaceuticals like dobutamine highlights its industrial relevance.

Conclusion

The electronic landscape of this compound is dominated by the powerful electron-withdrawing inductive and resonance effects of its nitro and aldehyde substituents. This creates an electron-deficient aromatic system with a highly reactive carbonyl center. This distinct electronic character, quantifiable by Hammett constants and observable through spectroscopic and computational methods, is the primary determinant of its chemical behavior. A thorough understanding of these principles is essential for researchers and scientists aiming to effectively utilize this compound as a strategic intermediate in complex organic synthesis and drug discovery pipelines.

References

- Chemistry Stack Exchange. (2018).

- Biosynth. (n.d.). This compound.

- Wikipedia. (n.d.). Nitro compound.

- Chemistry LibreTexts. (2025). 3.

- Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?Link

- ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Link

- National Institutes of Health (NIH). (2020). A Walk through Recent Nitro Chemistry Advances. Link

- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Link

- Wikipedia. (n.d.). Hammett equation.

- ResearchGate. (n.d.). Comparison of Hammett constants (s para ) of various functional groups.

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Link

- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Link

- ResearchGate. (2018).

- MDPI. (2020).

- Royal Society of Chemistry. (1967). This compound. Link

- Royal Society of Chemistry. (1967). This compound. Link

- University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2021). 26.

- National Institutes of Health (NIH). (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Link

- ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Link

- BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Link

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Link

- ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Link

- MDPI. (2023). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Link

- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. brainkart.com [brainkart.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.viu.ca [web.viu.ca]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Solubility of 2-Methyl-5-nitrobenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde with a molecular structure that lends itself to a variety of applications in organic synthesis, including the development of novel pharmaceutical compounds and other specialty chemicals. The solubility of this compound in organic solvents is a critical physicochemical property that governs its utility in reaction chemistry, purification processes such as crystallization, and formulation development. A comprehensive understanding of its solubility profile allows for the rational selection of solvents, which can significantly impact reaction rates, yields, and the purity of the final product. This guide provides a detailed examination of the factors influencing the solubility of this compound and outlines a robust experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar aldehyde group and a highly polar nitro group, contrasted with a nonpolar methyl group and the aromatic ring, results in a molecule with a moderate overall polarity. These features dictate its interactions with various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 50-60 °C | |

| Boiling Point | 296.4 °C at 760 mmHg | |

| CAS Number | 16634-91-6 | [1][2] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions at play are:

-

Dipole-Dipole Interactions: The polar aldehyde (-CHO) and nitro (-NO₂) groups create significant dipole moments within the molecule, enabling strong interactions with polar solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols.

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and the methyl group contribute to nonpolar character, allowing for solubility in less polar solvents through these weaker, yet significant, forces.

Based on these characteristics, it can be predicted that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Sources

2-Methyl-5-nitrobenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Methyl-5-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis, most notably in the pharmaceutical industry. Its molecular architecture, featuring an aldehyde, a methyl group, and a nitro group on a benzene ring, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and aldehyde groups, contrasted with the electron-donating methyl group, creates a nuanced electronic environment that synthetic chemists can exploit to build complex molecular frameworks. This guide offers a comprehensive overview of this compound, detailing its fundamental properties, analytical characterization, synthetic utility, and safety considerations for professionals in research and drug development.

Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. These properties dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.

Quantitative Data Summary

The key identifiers and physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1] |

| CAS Number | 16634-91-6 | [1][2] |

| Appearance | White to light yellow/orange crystalline powder | |

| Melting Point | 50-60 °C | |

| Boiling Point | 296.4 °C at 760 mmHg | |

| Purity (Typical) | >98.0% (by GC) | |

| Canonical SMILES | CC1=C(C=C(C=C1)[O-])C=O | [1][2] |

| InChI Key | JLFWTLNLOSUFMU-UHFFFAOYSA-N | [1] |

Solubility and Storage

Proper storage is critical to maintain the integrity of this compound. The compound is air-sensitive and should be stored under an inert atmosphere, such as nitrogen. For long-term stability, it is recommended to store it in a cool (<15°C), dark, and dry place. While specific solubility data is not extensively published, its aromatic and moderately polar nature suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in drug development. A multi-technique analytical approach ensures the structural integrity of this compound before its inclusion in a synthetic workflow.

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzaldehyde from 2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzaldehyde is a valuable intermediate in organic synthesis, serving as a precursor for a variety of pharmaceuticals and fine chemicals. Its functionalized aromatic ring, featuring an aldehyde, a methyl group, and a nitro group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic nitration of 2-methylbenzaldehyde, detailing the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-methylbenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation is the introduction of a nitro group (-NO₂) onto the benzene ring.

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the aldehyde group (-CHO).

-

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. Through an inductive effect, it donates electron density to the ring, making it more susceptible to electrophilic attack.

-

Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group. Due to its electron-withdrawing nature, it pulls electron density from the ring, making it less reactive.

In the case of 2-methylbenzaldehyde, the directing effects of these two groups are synergistic. The methyl group directs incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 1), while the aldehyde group directs to the position meta to it (position 5). The confluence of these directing effects strongly favors the substitution at the 5-position, leading to the formation of this compound as the major product.

The nitrating agent, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Caption: Reaction mechanism for the nitration of 2-methylbenzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic aldehydes.[1][2] Utmost care should be taken due to the corrosive and potentially reactive nature of the reagents. All operations should be performed in a well-ventilated fume hood.[3]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 10.0 g |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 50 mL |

| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 10 mL |

| Ice | H₂O | 18.02 | As needed |

| Deionized Water | H₂O | 18.02 | As needed |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Procedure

-

Preparation of the Nitrating Mixture: In a 250 mL beaker, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath. Stir the mixture gently and allow it to cool to 0-5 °C.

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-methylbenzaldehyde in 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain the internal temperature at 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-methylbenzaldehyde over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approximately 200 g) with constant stirring. A pale-yellow solid will precipitate.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low temperature (40-50 °C).

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.[4]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and dry them.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₈H₇NO₃[5] |

| Molecular Weight | 165.15 g/mol [5] |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 53-57 °C |

| Boiling Point | 114 °C at 0.2 mmHg |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[6]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4]

Safety Precautions

Nitration reactions are highly exothermic and can be hazardous if not performed with care.[3]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature.

-

Concentrated acids are highly corrosive and should be handled with extreme caution. In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

The synthesis of this compound from 2-methylbenzaldehyde via electrophilic nitration is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of the reaction conditions, and appropriate safety measures are paramount for a successful and safe synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

- Vertex AI Search. (2024).

- BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- BenchChem. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374-2375. DOI: 10.1039/J39670002374.

- Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). This compound Chemical and Physical Properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound(16634-91-6) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C8H7NO3 | CID 12654145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to the Synthesis of Substituted Nitrobenzaldehydes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzaldehydes are cornerstone intermediates in the fields of medicinal chemistry, materials science, and fine chemical synthesis. Their utility stems from the dual reactivity of the electron-withdrawing nitro group and the versatile aldehyde functionality, which serve as handles for a vast array of chemical transformations.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable building blocks, focusing on the underlying chemical logic, detailed experimental protocols, and comparative analysis of methodologies.

Strategic Approaches to Synthesis

The optimal synthetic route to a specific substituted nitrobenzaldehyde is dictated by the desired substitution pattern on the aromatic ring, the availability of starting materials, and scalability requirements. The primary strategies can be broadly categorized into three main approaches: the direct nitration of a substituted benzaldehyde, the oxidation of a substituted nitrotoluene, and the formylation of a nitroaromatic compound.

Direct Nitration of Substituted Benzaldehydes

Electrophilic aromatic substitution is a fundamental method for introducing a nitro group onto a pre-existing benzaldehyde derivative. The success of this approach hinges on understanding and controlling the regioselectivity of the reaction.

Mechanistic Considerations: The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature.[2] This directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the meta position.[3] However, the presence of other substituents on the ring will influence the final isomeric distribution. Activating groups (e.g., -OH, -OCH₃) will compete with the aldehyde's directing effect, while other deactivating groups will further reduce the ring's reactivity.

Controlling the reaction conditions is critical. Standard nitrating mixtures, such as a combination of concentrated nitric acid and sulfuric acid, are commonly employed.[4] The temperature must be carefully controlled, typically between 0-15°C, to prevent over-nitration and minimize side reactions like oxidation of the aldehyde group to a carboxylic acid.[2][5] Interestingly, altering the composition of the nitrating mixture can influence the ortho/meta product ratio. Higher concentrations of nitric acid relative to sulfuric acid have been shown to increase the yield of the ortho-nitrobenzaldehyde, potentially through a mechanism involving coordination of the nitronium ion to the aldehyde group.[2][6]

Challenges:

-

Regioselectivity: Achieving high selectivity for a single isomer can be difficult, especially with complex substitution patterns.

-

Side Reactions: The aldehyde group is susceptible to oxidation under the harsh, acidic conditions of nitration.[7]

-

Safety: Nitration reactions are highly exothermic and can pose a risk of thermal runaway if not properly controlled.

Oxidation of Substituted Nitrotoluenes

The oxidation of a methyl group on a nitro-substituted toluene is one of the most reliable and widely used methods for preparing nitrobenzaldehydes, particularly for para- and ortho-isomers.[8][9] This strategy benefits from the ready availability of various nitrotoluene precursors.

Key Oxidizing Agents & Methodologies:

-

Chromium-Based Reagents: The classic and well-documented method involves the use of chromium trioxide (CrO₃) in a mixture of acetic anhydride and acetic acid.[1][9] This reaction proceeds through a stable intermediate, a gem-diacetate (e.g., 4-nitrobenzylidene diacetate), which is then hydrolyzed under acidic conditions to yield the aldehyde.[9][10] While this method is high-yielding (often 89-94% from the diacetate), it suffers from the significant drawback of using a carcinogenic and environmentally hazardous chromium(VI) compound.[1][9]

-

Etard Reaction: The use of chromyl chloride (CrO₂Cl₂) in an inert solvent like carbon disulfide or carbon tetrachloride is another established method.[3][10][11] This reaction forms an intermediate complex that is subsequently hydrolyzed to give the aldehyde.

-

Modern & "Green" Alternatives: To circumvent the toxicity of heavy metals, significant research has focused on developing cleaner, catalytic oxidation methods. Biomimetic approaches using metal porphyrins (e.g., T(o-Cl)PPMn or T(p-NO₂)PPFeCl) as catalysts with molecular oxygen have shown promise, achieving good selectivity under optimized conditions.[10][12]

Comparative Analysis of Oxidation Methods:

| Method | Oxidizing Agent/Catalyst | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Chromium Trioxide | CrO₃ / Acetic Anhydride | 89-94 (from diacetate)[1][9] | High yield, reliable, well-established | Use of carcinogenic Cr(VI), stoichiometric waste |

| Etard Reaction | Chromyl Chloride (CrO₂Cl₂) | High[10] | Effective for specific substrates | Use of hazardous Cr(VI) reagent and solvents |

| Biomimetic Catalysis | Metalloporphyrin / O₂ | ~73[10] | Uses a green oxidant (O₂), catalytic | May require optimization of conditions |

Formylation of Nitroaromatic Compounds

This approach involves introducing the aldehyde group directly onto a nitro-substituted aromatic ring. This is particularly useful when the desired nitrated starting material is more accessible than the corresponding nitrotoluene.

The Vilsmeier-Haack Reaction: This is the most prominent formylation reaction. It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich arenes.[13] However, its application to strongly deactivated rings like nitrobenzene can be challenging and may require harsh conditions or specific activation.[4] The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.[14][15]

Featured Experimental Protocols

The following protocols are presented as illustrative examples of common laboratory-scale syntheses. Researchers should always consult primary literature and perform appropriate risk assessments before undertaking any new procedure.

Protocol 1: Synthesis of 4-Nitrobenzaldehyde via Oxidation of 4-Nitrotoluene[1][10]

This two-step procedure is a classic, high-yield method involving the formation and subsequent hydrolysis of 4-nitrobenzylidene diacetate.

Step A: Oxidation to 4-Nitrobenzylidene Diacetate

-

In a 2-L three-necked flask equipped with a mechanical stirrer, add 50 g (0.36 mol) of 4-nitrotoluene, 570 mL of glacial acetic acid, and 565 mL of acetic anhydride.

-

Cool the flask in an ice-salt bath. With vigorous stirring, slowly add 85 mL of concentrated sulfuric acid.

-

Once the mixture has cooled to 5°C, begin the portion-wise addition of 100 g (1.0 mol) of chromium trioxide. Caution: The addition is exothermic. Meticulously maintain the internal temperature below 10°C. This addition should take 45-60 minutes.

-

After the addition is complete, stir for an additional 10 minutes.

-

Pour the reaction mixture onto a large volume of ice and water (approx. 3 L). The diacetate intermediate will precipitate.

-

Collect the crude product by suction filtration and wash thoroughly with water.

Step B: Hydrolysis to 4-Nitrobenzaldehyde

-

In a flask equipped with a reflux condenser, combine the crude diacetate from Step A (approx. 45 g), 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux for 30 minutes.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath to crystallize the 4-nitrobenzaldehyde.

-

Collect the crystals by suction filtration, wash with cold water, and dry. A typical yield is 24-25.5 g (89–94% from the diacetate), with a melting point of 106–106.5°C.[1][9]

Protocol 2: Synthesis of m-Nitrobenzaldehyde via Nitration of Benzaldehyde[2]

This procedure illustrates the direct nitration of benzaldehyde, where the aldehyde group directs the nitration to the meta position.

-

Prepare a nitrating mixture by cautiously adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath. Extreme caution is advised.

-

In a separate flask, cool 10.6 g (0.1 mol) of benzaldehyde to 0°C.

-

Slowly, and with efficient stirring, add the cold nitrating mixture dropwise to the benzaldehyde. The internal temperature must be rigorously maintained between 5°C and 15°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately one hour.

-

Carefully pour the reaction mixture onto a large amount of crushed ice (approx. 500 g).

-

The precipitated crude m-nitrobenzaldehyde is collected by suction filtration and washed with copious amounts of cold water until the washings are neutral.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) will afford the purified product.

Conclusion and Future Perspectives

The synthesis of substituted nitrobenzaldehydes is a mature field with a robust set of established methodologies. The choice between direct nitration, oxidation of nitrotoluenes, or formylation of nitroarenes provides chemists with strategic flexibility. While classical methods involving heavy metals and harsh acids remain prevalent due to their reliability and high yields, the future of this area lies in the development of more sustainable and safer protocols. The adoption of catalytic systems, particularly those using green oxidants like O₂, and the exploration of continuous flow technologies for managing highly exothermic nitrations are poised to redefine the synthesis of these vital chemical intermediates.[5][12]

References

- Preparation of 4-nitrobenzaldehyde. (n.d.). PrepChem.com.

- 4-Nitrobenzaldehyde. (n.d.). In Wikipedia.

- Reductive Formylation of Nitroarenes using HCOOH over Bimetallic C−N Framework Derived from the Integration of MOF and COF. (2021). ResearchGate.

- Preparation of p and m Nitrobenzaldehyde From Toluene (1). (n.d.). Scribd.

- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.

- Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (n.d.). ResearchGate.

- Novel green synthesis of o-nitrobenzaldehyde by oxidation of o-nitrotoluene with metal porphyrins as biomimetic catalysts. (n.d.). ResearchGate.

- Full Reaction Form Preparation of p and m Nitrobenzaldehyde. (n.d.). Scribd.

- Scheme of aldehyde group assistance in the nitration of benzaldehyde. (2017). ResearchGate.

- Continuous Flow Nitration of Benzaldehyde. (2009). Organic Process Research & Development.

- Nitro compound synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. (1992). Journal of the Chemical Society, Perkin Transactions 2.

- Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scirp.org.

- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2014). Scirp.org.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.

- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

Chemical reactivity of the aldehyde group in 2-Methyl-5-nitrobenzaldehyde

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Methyl-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde group in this compound. The molecule's unique electronic architecture, characterized by the interplay of an ortho-methyl and a meta-nitro substituent, renders the aldehyde functionality highly susceptible to a diverse range of chemical transformations. This document elucidates the governing electronic and steric effects, details key reaction pathways including nucleophilic additions, condensations, oxidations, and reductions, and provides field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Electronic Landscape of this compound

This compound is an aromatic aldehyde where the reactivity of the formyl group is significantly modulated by the electronic and steric influences of the substituents on the benzene ring. The presence of a nitro group (-NO₂), a potent electron-withdrawing group, and a methyl group (-CH₃), an electron-donating group, creates a unique chemical environment.

The nitro group at the 5-position (meta to the aldehyde) exerts a strong negative inductive effect (-I), which withdraws electron density from the aromatic ring. This withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2][3][4] Conversely, the methyl group at the 2-position (ortho to the aldehyde) has a positive inductive effect (+I) and a hyperconjugation effect, which donates electron density to the ring.[5][6] However, the electron-withdrawing effect of the nitro group is significantly stronger and, therefore, dominates the overall electronic character of the molecule. Additionally, the ortho-methyl group introduces steric hindrance around the reaction center, which can influence the approach of nucleophiles.

Caption: General mechanism of nucleophilic addition to an aldehyde.

The enhanced electrophilicity due to the nitro group makes these reactions faster and often more efficient than with simpler benzaldehydes. [2][6]

Key Synthetic Transformations and Protocols

The heightened reactivity of the aldehyde group in this compound makes it a valuable substrate for several important synthetic transformations.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product. [7][8]The strong electrophilicity of the aldehyde carbonyl in this compound facilitates this reaction. [9] Experimental Protocol: Synthesis of (E)-2-(2-methyl-5-nitrobenzylidene)malononitrile

-

Materials: this compound, malononitrile, piperidine (catalyst), ethanol.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add malononitrile (1.1 eq.) to the solution and stir until dissolved.

-

Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [10] 5. Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

Caption: Workflow for a typical Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent). [11][12]This reaction is highly versatile and tolerates a wide range of functional groups. [12]The reaction of this compound with a Wittig reagent allows for the synthesis of various substituted styrenes.

Experimental Protocol: Synthesis of 1-methyl-2-(prop-1-en-2-yl)-4-nitrobenzene

-